molecular formula C17H13NOS B2652962 N-phenyl-4-(2-thienyl)benzenecarboxamide CAS No. 338794-37-9

N-phenyl-4-(2-thienyl)benzenecarboxamide

Cat. No. B2652962
M. Wt: 279.36
InChI Key: RPJNSJHUIORACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-phenyl-4-(2-thienyl)benzenecarboxamide” is a chemical compound with the molecular formula C17H13NOS . It is used for pharmaceutical testing .

Scientific Research Applications

Antimicrobial Activity

A study by Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which were screened for antimicrobial activity against several bacterial and fungal strains. Some synthesized molecules showed higher potency than reference drugs, especially against Gram-positive bacterial strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).

Inhibition of Human Leukocyte Elastase (HLE)

Gütschow et al. (1999) explored the synthesis of 2-(diethylamino)thieno1,3ŏxazin-4-ones and their in vitro inhibitory activity towards human leukocyte elastase (HLE). The study identified compounds with potent HLE inhibitory activity, contributing to the understanding of serine protease inhibition by such molecules (Gütschow et al., 1999).

Chemoselective Synthesis of Thiazoles

Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a one-step chemoselective thionation-cyclization process. This method provides a versatile approach to introducing various functional groups into thiazole derivatives, demonstrating the compound's utility in organic synthesis (Kumar et al., 2013).

Materials Science Applications

In materials science, He et al. (2005) employed a precursor related to N-phenyl-4-(2-thienyl)benzenecarboxamide for the fabrication of silicon nanowire bridges in microtrenches. This work demonstrates the integration of organic synthesis into device fabrication, highlighting the material's potential in nanotechnology and semiconductor applications (He et al., 2005).

Polymer Science

Sugi et al. (2005) synthesized well-defined star-shaped aromatic polyamides using a chain-growth polymerization method. This research exemplifies the application of N-phenyl-4-(2-thienyl)benzenecarboxamide derivatives in creating novel polymeric materials with potential applications in various industrial and technological sectors (Sugi et al., 2005).

properties

IUPAC Name

N-phenyl-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS/c19-17(18-15-5-2-1-3-6-15)14-10-8-13(9-11-14)16-7-4-12-20-16/h1-12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJNSJHUIORACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(2-thienyl)benzenecarboxamide

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